[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl](morpholin-4-yl)methanethione
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Overview
Description
4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a tetrahydroquinoline core, and a morpholinyl methanethione moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione can be achieved through several synthetic routes. One common method involves the Willgerodt-Kindler reaction, which is a well-known procedure for synthesizing thioamides. This reaction typically involves the use of aldehydes, sulfur, and morpholine under microwave-enhanced conditions with montmorillonite K-10 as a catalyst . The reaction is efficient, providing high yields and environmentally benign conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of heterogeneous catalysis with montmorillonite K-10 allows for easy separation and recycling of the catalyst, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological and medical research, 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione has shown potential as an enzyme inhibitor. It has been studied for its ability to inhibit enzymes such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are involved in the degradation of endocannabinoids .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its ability to undergo multiple types of reactions makes it a versatile tool in industrial chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like MGL and FAAH, preventing them from catalyzing the degradation of endocannabinoids . This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects, including pain relief and neuroprotection.
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperazin-1-ylmethanone: This compound also features a chlorophenyl group and a morpholine moiety but differs in its core structure.
4-[(Morpholin-4-yl)carbothioyl]benzoic acid: Another thioamide derivative with a morpholine group, but with a different aromatic core.
Uniqueness: The uniqueness of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione lies in its tetrahydroquinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H29ClN2OS |
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Molecular Weight |
429.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinolin-6-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C24H29ClN2OS/c1-23(2)16-24(3,18-6-8-19(25)9-7-18)20-15-17(5-10-21(20)26(23)4)22(29)27-11-13-28-14-12-27/h5-10,15H,11-14,16H2,1-4H3 |
InChI Key |
PUUXMCAZTAWRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C)C=CC(=C2)C(=S)N3CCOCC3)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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